molecular formula C27H28N2O6 B244127 3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide

3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide

Cat. No. B244127
M. Wt: 476.5 g/mol
InChI Key: LJQWRCMLXLBQPM-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins. Additionally, this compound has been shown to protect against oxidative stress and neuroinflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells, such as breast cancer cells, lung cancer cells, and colon cancer cells. Additionally, this compound has been shown to protect against oxidative stress and neuroinflammation, which are associated with various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It is also relatively inexpensive compared to other compounds with similar applications. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain applications. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in animal models.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide. One future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound in animal models. Another future direction is to study the potential applications of this compound in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide has been achieved using various methods. One of the most common methods involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-amino-5-methylisoxazole-4-carboxylic acid, followed by the addition of 2,4-pentanedione and cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4,5-trimethoxybenzoic acid with 5-methyl-3-(2-bromoacetyl)benzoxazole, followed by the addition of 2,4-pentanedione and cyclization with phosphorus oxychloride. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuroinflammation.

properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide

InChI

InChI=1S/C27H28N2O6/c1-14(2)16-7-8-21-20(10-16)29-27(35-21)19-13-18(9-15(3)24(19)30)28-26(31)17-11-22(32-4)25(34-6)23(12-17)33-5/h7-14,29H,1-6H3,(H,28,31)/b27-19+

InChI Key

LJQWRCMLXLBQPM-ZXVVBBHZSA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC(=C3)C(C)C)/C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)C(C)C)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)C(C)C)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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